4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
CAS No.: 55438-65-8
Cat. No.: VC3950065
Molecular Formula: C20H24N2O
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 55438-65-8 | 
|---|---|
| Molecular Formula | C20H24N2O | 
| Molecular Weight | 308.4 g/mol | 
| IUPAC Name | 4-(1-benzhydrylazetidin-3-yl)morpholine | 
| Standard InChI | InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-15-19(16-22)21-11-13-23-14-12-21/h1-10,19-20H,11-16H2 | 
| Standard InChI Key | WESDDKGEBHTDKM-UHFFFAOYSA-N | 
| SMILES | C1COCCN1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | 
| Canonical SMILES | C1COCCN1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine is systematically named to reflect its fused heterocyclic structure. The azetidine ring (a four-membered saturated ring with one nitrogen atom) is substituted at the 1-position with a diphenylmethyl group and at the 3-position with a morpholine moiety. Alternative synonyms include 4-(1-benzhydrylazetidin-3-yl)morpholine and 1-(diphenylmethyl)-3-(morpholino)azetidine . Its molecular structure is depicted below:
Structural Formula:
Physicochemical Properties
- 
Solubility: Likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) based on structural analogs .
 - 
Stability: Sensitive to strong acids/bases due to the azetidine ring’s strain and the morpholine’s basic nitrogen .
 
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine involves multi-step protocols, often leveraging nucleophilic substitution and protection/deprotection strategies:
Nucleophilic Substitution of Azetidine Precursors
Azetidine derivatives are commonly synthesized via ring-opening reactions of electrophilic precursors. For example, 3-amino-azetidines can react with fluoroquinolone nuclei or aryl halides to introduce substituents . In one approach, 1-(diphenylmethyl)azetidin-3-ol is oxidized to the corresponding ketone using tetrapropylammonium perruthenate (TPAP) and 4-methylmorpholine N-oxide (NMO), followed by reductive amination with morpholine .
Representative Reaction:
Improvements in Yield and Scope
Patent WO2000063168A1 highlights enhanced azetidine synthesis methods, achieving higher yields (up to 81%) through optimized conditions such as cesium carbonate in dimethyl sulfoxide at 85°C . These advances facilitate access to structurally diverse analogs for drug discovery.
Structural and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct NMR data for 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine is limited, analogs provide insight:
- 
1H NMR: Expected signals include aromatic protons ( 7.2–7.5 ppm), azetidine CH groups ( 3.0–4.0 ppm), and morpholine protons ( 2.5–3.5 ppm) .
 - 
13C NMR: The diphenylmethyl carbons resonate near 140 ppm, while the azetidine and morpholine carbons appear between 40–70 ppm .
 
X-ray Crystallography
No crystal structure is reported for this compound, but related azetidine-morpholine hybrids exhibit chair conformations for the morpholine ring and puckered azetidine rings .
Applications in Pharmaceutical Research
Role in Combinatorial Chemistry
The compound’s modular structure makes it a valuable building block for generating diverse libraries. Its azetidine and morpholine moieties serve as pharmacophores in antimicrobial and neurokinin antagonist agents . For example:
- 
Fluoroquinolone Derivatives: Substitution at the azetidine 3-position enhances antibacterial activity .
 - 
Tachykinin Antagonists: Used in treating emesis and depression via neurokinin receptor modulation .
 
Drug Optimization
The diphenylmethyl group improves lipid solubility, aiding blood-brain barrier penetration. This feature is exploited in central nervous system (CNS) drug candidates .
Recent Advances and Future Directions
Derivative Synthesis
Recent studies focus on hydroxylated analogs, such as {(3R)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol (MW 338.4 g/mol), which exhibit enhanced solubility for intravenous formulations .
Computational Modeling
Density functional theory (DFT) studies predict binding affinities for kinase targets, guiding rational drug design .
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume